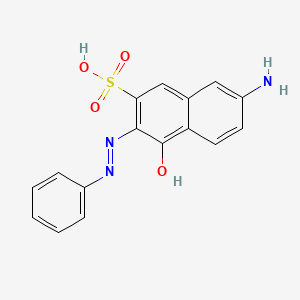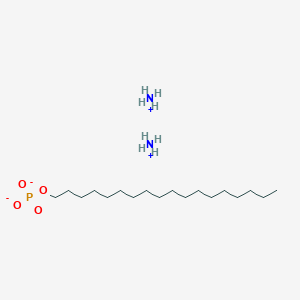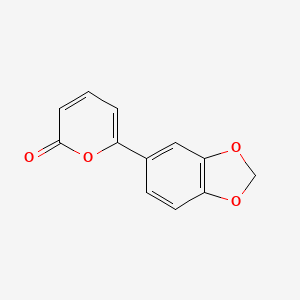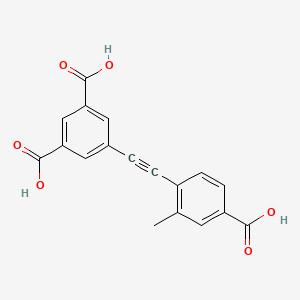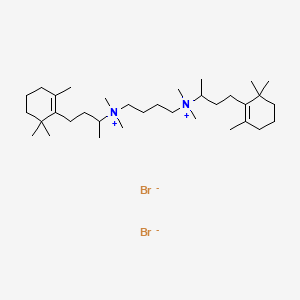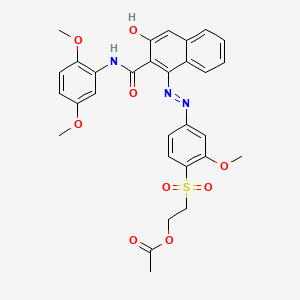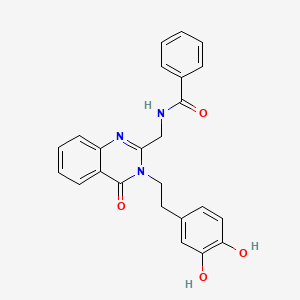
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group linked to a quinazolinone moiety, which is further substituted with a 3,4-dihydroxyphenylethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which is then functionalized with the benzamide group and the 3,4-dihydroxyphenylethyl substituent. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group results in the formation of quinones, while reduction of the quinazolinone moiety yields dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-3,4-dihydroxy-: This compound shares a similar structure but lacks the quinazolinone moiety.
3,4,5-Trihydroxyphenylacetamide: This compound has a similar dihydroxyphenyl group but differs in the rest of the structure.
Uniqueness
The presence of both the benzamide and quinazolinone moieties in Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- makes it unique compared to other similar compounds.
Eigenschaften
CAS-Nummer |
68501-50-8 |
|---|---|
Molekularformel |
C24H21N3O4 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c28-20-11-10-16(14-21(20)29)12-13-27-22(15-25-23(30)17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)24(27)31/h1-11,14,28-29H,12-13,15H2,(H,25,30) |
InChI-Schlüssel |
KJVVLWOXGCUVHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


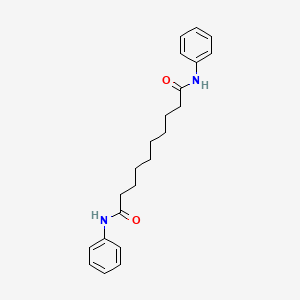

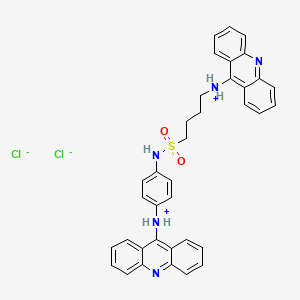
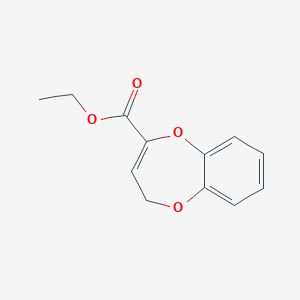
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
